N,N'-bis(1-phenylethyl)propanediamide
N,N'-bis(1-phenylethyl)propanediamide
Brand Name:
Vulcanchem
CAS No.:
102164-41-0
VCID:
VC0010093
InChI:
InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2
Molecular Formula:
C19H22N2O2
Molecular Weight:
310.4 g/mol
N,N'-bis(1-phenylethyl)propanediamide
CAS No.: 102164-41-0
VCID: VC0010093
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102164-41-0 |
---|---|
Product Name | N,N'-bis(1-phenylethyl)propanediamide |
Molecular Formula | C19H22N2O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | N,N'-bis(1-phenylethyl)propanediamide |
Standard InChI | InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23) |
Standard InChIKey | MIDRZCZSDLTAPX-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2 |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2 |
PubChem Compound | 4349881 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume